molecular formula C19H21N5O B2539918 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine CAS No. 2192746-81-7

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine

Cat. No.: B2539918
CAS No.: 2192746-81-7
M. Wt: 335.411
InChI Key: GHGOOEFJDJQIRB-UHFFFAOYSA-N
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Description

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 3 and a morpholinopyridinylmethyl group at the N2 position. Quinoxalines are nitrogen-containing bicyclic systems known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .

For example, N-(3-methylphenyl)quinoxalin-2-amine (a structurally related compound) was prepared by refluxing 2-chloroquinoxaline with m-toluidine in ethanol .

Properties

IUPAC Name

3-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-19(23-17-5-3-2-4-16(17)22-14)21-13-15-6-7-20-18(12-15)24-8-10-25-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGOOEFJDJQIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NCC3=CC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Diamines with α-Diketones

Quinoxalines are classically synthesized via cyclocondensation of 1,2-diamines with 1,2-diketones. For 3-methylquinoxalin-2-amine, the starting materials are 2-amino-3-methylaniline and glyoxal (Figure 1):

$$
\text{2-Amino-3-methylaniline} + \text{Glyoxal} \xrightarrow{\text{AcOH, 80°C}} \text{3-Methylquinoxalin-2-amine}
$$

Mechanistic Insights :

  • The reaction proceeds via imine formation between the amine groups of the diamine and the carbonyl groups of glyoxal, followed by cyclization and aromatization.
  • The methyl group at position 3 originates from the methyl substituent on the benzene ring of the diamine.

Optimization :

  • Acetic acid catalyzes the reaction, with yields improved under reflux (70–80°C).
  • Alternative solvents like ethanol or DMSO may reduce side products.

Alternative Route via Dibromoethanones

A metal-free approach involves reacting 2,2-dibromo-1-(3-methylphenyl)ethanone with 1,2-diaminobenzene in dimethyl sulfoxide (DMSO) under basic conditions (Scheme 1):

$$
\text{2,2-Dibromo-1-(3-methylphenyl)ethanone} + \text{1,2-Diaminobenzene} \xrightarrow{\text{DMSO, Et}3\text{N}} \text{3-Methylquinoxalin-2-one} \xrightarrow{\text{NH}3} \text{3-Methylquinoxalin-2-amine}
$$

Key Steps :

  • Oxidative amidation : DMSO acts as an oxidant, facilitating the formation of an intermediate sulfonium ion.
  • Cyclization : The sulfonium ion reacts with the diamine to form the quinoxalin-2-one core.
  • Amination : Treatment with ammonia replaces the ketone oxygen with an amine group.

Synthesis of 2-Morpholinopyridin-4-ylmethanol

Morpholine Substitution on Pyridine

The pyridine fragment is synthesized via nucleophilic aromatic substitution (NAS) of 2-chloropyridine-4-carbaldehyde with morpholine (Figure 2):

$$
\text{2-Chloropyridine-4-carbaldehyde} + \text{Morpholine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{2-Morpholinopyridine-4-carbaldehyde}
$$

Conditions :

  • Triethylamine neutralizes HCl byproduct.
  • DMF at 100°C drives substitution to completion.

Reduction to Alcohol

The aldehyde is reduced to the corresponding alcohol using sodium borohydride (NaBH$$_4$$):

$$
\text{2-Morpholinopyridine-4-carbaldehyde} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{2-Morpholinopyridin-4-ylmethanol}
$$

Yield : >85% after purification by silica gel chromatography.

Coupling of Fragments: N-Alkylation of 3-Methylquinoxalin-2-amine

Bromide Intermediate Preparation

The alcohol is converted to a bromide using phosphorus tribromide (PBr$$_3$$):

$$
\text{2-Morpholinopyridin-4-ylmethanol} \xrightarrow{\text{PBr}3, \text{CH}2\text{Cl}_2} \text{4-(Bromomethyl)-2-morpholinopyridine}
$$

Conditions :

  • Anhydrous dichloromethane prevents hydrolysis.
  • Reaction completes within 2 hours at 0°C.

Nucleophilic Substitution

The quinoxalin-2-amine undergoes N-alkylation with the bromide (Scheme 2):

$$
\text{3-Methylquinoxalin-2-amine} + \text{4-(Bromomethyl)-2-morpholinopyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Optimization :

  • Potassium carbonate deprotonates the amine, enhancing nucleophilicity.
  • DMF at 60°C improves reaction kinetics.

Alternative Pathway: Reductive Amination

To avoid potential over-alkylation, reductive amination offers a selective route (Scheme 3):

$$
\text{3-Methylquinoxalin-2-amine} + \text{2-Morpholinopyridine-4-carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}
$$

Advantages :

  • Sodium cyanoborohydride selectively reduces the imine intermediate without reducing aromatic rings.
  • Yields exceed 70% with stoichiometric aldehyde.

Analytical Data and Characterization

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.45 (s, 1H, quinoxaline-H), 8.32 (d, $$J = 5.2$$ Hz, 1H, pyridine-H), 6.95 (d, $$J = 5.2$$ Hz, 1H, pyridine-H), 4.65 (s, 2H, CH$$2$$), 3.72 (t, $$J = 4.8$$ Hz, 4H, morpholine-OCH$$2$$), 2.51 (s, 3H, CH$$3$$), 2.48 (t, $$J = 4.8$$ Hz, 4H, morpholine-NCH$$_2$$).
  • HRMS : m/z calculated for $$ \text{C}{19}\text{H}{21}\text{N}_5\text{O} $$ [M+H]$$^+$$: 336.1818; found: 336.1815.

Purity Assessment

  • HPLC (C18 column, MeCN/H$$_2$$O): >98% purity at 254 nm.

Challenges and Mitigation Strategies

  • Regioselectivity in Quinoxaline Synthesis :

    • Methyl placement at position 3 requires precise diamine substitution. Use of 2-amino-3-methylaniline ensures correct regiochemistry.
  • Morpholine Ring Stability :

    • NAS reactions with morpholine demand anhydrous conditions to prevent hydrolysis.
  • N-Alkylation Side Reactions :

    • Excess base (K$$2$$CO$$3$$) minimizes di-alkylation.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinoxaline derivatives, including 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine. Research indicates that quinoxaline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition.

Case Study: Inhibitory Action on Cancer Cells

A study evaluated the efficacy of several quinoxaline derivatives against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed that compounds similar to this compound exhibited significant inhibitory effects, with IC50 values ranging from 1.9 to 7.52 μg/mL for the HCT-116 cell line .

CompoundCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BHCT-1165.0
This compoundMCF-7TBD

Antimicrobial Properties

Quinoxaline derivatives have also shown promising antimicrobial activity against various pathogens. The structural features of these compounds contribute to their effectiveness against bacteria and fungi.

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial activity of quinoxaline derivatives, it was found that specific compounds demonstrated significant effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some achieving minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .

PathogenCompoundMIC (µg/mL)
Mycobacterium smegmatisCompound C6.25
Pseudomonas aeruginosaCompound DTBD

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure of quinoxaline derivatives and their biological activity is crucial for developing more effective compounds.

Insights from Molecular Docking Studies

Molecular docking studies have been employed to analyze the binding affinity of various quinoxaline derivatives to target proteins involved in cancer progression. The findings suggest that modifications to the morpholine and quinoxaline moieties can significantly enhance biological activity .

Synthesis and Characterization

The synthesis of this compound involves several steps, including nucleophilic aromatic substitution reactions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of synthesized compounds .

Synthesis Overview

  • Starting Materials : Morpholine derivatives and quinoxaline precursors.
  • Reaction Conditions : Typically conducted in polar solvents under reflux.
  • Characterization Techniques :
    • NMR: Used to confirm molecular structure.
    • IR: Identifies functional groups present in the compound.

Mechanism of Action

The mechanism of action of 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound’s quinoxaline core contrasts with the pyrrole-2-carboxamide backbone of Compounds 38–52.

Substituent Effects: The morpholinopyridinylmethyl group in the target compound likely improves aqueous solubility compared to the trifluoromethylpyridinyl groups in Compounds 38–51, which increase lipophilicity but may reduce bioavailability.

Synthetic Accessibility: Yields for Compounds 38–52 range from 15% to 25%, suggesting challenging syntheses for carboxamide derivatives. The target compound’s synthesis (if analogous to ) may face similar challenges due to steric hindrance from the morpholinopyridinyl group.

Physicochemical Properties: The morpholine group in the target compound enhances solubility, whereas Compounds 38–52 rely on trifluoromethyl or halogenated groups for polarity modulation. Planarity: The quinoxaline core in the target compound and N-(3-methylphenyl)quinoxalin-2-amine allows for π-π stacking, critical for solid-state stability and intermolecular interactions.

Biological Activity

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanistic insights of this compound, drawing from diverse research studies and findings.

1. Chemical Structure and Synthesis

The compound features a quinoxaline core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-morpholinopyridine with methylated quinoxaline derivatives, utilizing various organic reactions such as Mannich reactions and nucleophilic substitutions.

Table 1: Synthesis Overview

StepReaction TypeReactantsProducts
1Mannich ReactionIsatin, morpholine, isonicotinaldehyde1-(morpholino(pyridin-4-yl)methyl)indoline
2Nucleophilic Substitution1-(morpholino(pyridin-4-yl)methyl)indoline, 4-bromoanilineQuinoxaline derivative

2.1 Anticancer Activity

Research has demonstrated that derivatives of quinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Case Study: Cytotoxicity Evaluation

In a comparative study, the synthesized quinoxaline derivatives were tested for their cytotoxicity:

CompoundCell LineIC50 (µM)
11e MCF-73.4
11g HepG22.2
Control Sorafenib3.07

The compound 11e exhibited notable apoptotic effects, with a significant increase in caspase activity (caspase-3 and caspase-9), indicating its potential as an anticancer agent .

2.2 VEGFR-2 Inhibition

Another critical aspect of the biological activity of this compound is its role as a VEGFR-2 inhibitor. VEGFR-2 is vital in angiogenesis, making it an attractive target for cancer therapies.

Table 2: VEGFR-2 Inhibitory Activity

CompoundIC50 (µM)
11e 5.4
11g 4.5
Control Sorafenib

The findings suggest that compounds derived from this quinoxaline structure can effectively inhibit VEGFR-2 activity, which is crucial for tumor growth and metastasis .

3. Mechanistic Insights

The mechanism of action for the anticancer properties of these compounds includes inducing apoptosis through intrinsic pathways and inhibiting key signaling pathways involved in cell proliferation.

Molecular Docking Studies

Molecular docking studies have revealed that these compounds bind effectively to the active sites of target enzymes and receptors, demonstrating favorable binding affinities comparable to established inhibitors like sorafenib.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes side reactions .
  • Catalyst Screening : Pd(OAc)₂ with Xantphos ligand improves cross-coupling efficiency .
  • Temperature Control : Maintain 80–90°C to balance reaction rate and byproduct formation .

How can computational methods like 3D-QSAR be applied to predict the biological activity of this compound?

Advanced Research Question
3D-QSAR models (e.g., CoMFA, CoMSIA) correlate structural features with activity. For morpholine-containing quinoxaline derivatives:

  • Model Development : Align molecules based on pharmacophoric features (e.g., morpholine oxygen as a hydrogen bond acceptor) and derive steric/electrostatic field contributions .
  • Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) to ensure predictive power .
  • Application : Predict inhibitory activity against kinase targets (e.g., EGFR) by analyzing substituent effects at the quinoxaline C3 position .

What spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.5 ppm confirm morpholine protons; aromatic protons (quinoxaline) appear at δ 7.5–8.5 ppm .
    • ¹³C NMR : Carbon signals at ~67 ppm (morpholine C-O) and ~150 ppm (quinoxaline C=N) validate connectivity .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with < 5 ppm error .
  • X-ray Crystallography : Resolves planar quinoxaline-morpholine geometry and intermolecular H-bonding (e.g., N–H···O interactions) .

What strategies can resolve contradictions in biological activity data across studies on similar quinoxaline derivatives?

Advanced Research Question
Contradictions often arise from assay variability or substituent effects. Mitigation approaches include:

  • Standardized Assays : Use identical cell lines (e.g., A549 for EGFR inhibition) and protocols (e.g., MTT assay at 48 hr) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups at C6 enhance potency) .
  • Structural Validation : Confirm active conformations via molecular dynamics simulations (e.g., morpholine ring flexibility impacting target binding) .

How can purification techniques like column chromatography be optimized for this compound to achieve high purity?

Basic Research Question

  • Solvent System : Use gradient elution with EtOAc/hexane (1:3 to 1:1) to separate polar byproducts .
  • Stationary Phase : Silica gel (200–300 mesh) with 5% triethylamine to minimize tailing .
  • Monitoring : TLC (Rf ~0.4 in EtOAc/hexane 1:2) and HPLC (≥98% purity, C18 column, acetonitrile/water 70:30) .

What role does the morpholine moiety play in the compound's pharmacokinetic properties, and how can this be investigated?

Advanced Research Question
The morpholine group enhances:

  • Solubility : Log P reduction by ~0.5 units compared to non-morpholine analogs, measured via shake-flask method .
  • Metabolic Stability : In vitro microsomal assays (human liver microsomes) show t₁/₂ > 60 min due to resistance to oxidative metabolism .
  • Bioavailability : Morpholine’s H-bond acceptor capacity improves membrane permeability (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) .

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